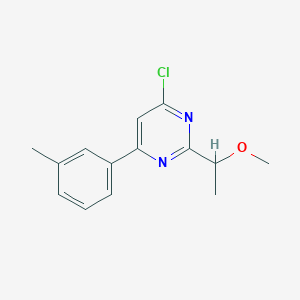
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine, 1-methoxyethanol, and m-tolylboronic acid.
Step 1 - Formation of Intermediate: The first step involves the reaction of 4-chloropyrimidine with 1-methoxyethanol under acidic or basic conditions to form an intermediate compound.
Step 2 - Coupling Reaction: The intermediate is then subjected to a Suzuki coupling reaction with m-tolylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxyethyl groups can influence its binding affinity and specificity, while the tolyl group may affect its hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-(1-methoxyethyl)-6-phenylpyrimidine: Similar structure but with a phenyl group instead of a tolyl group.
4-Chloro-2-(1-methoxyethyl)-6-(p-tolyl)pyrimidine: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
4-Chloro-2-(1-methoxyethyl)-6-(o-tolyl)pyrimidine: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
Uniqueness
4-Chloro-2-(1-methoxyethyl)-6-(m-tolyl)pyrimidine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The meta-tolyl group, in particular, may confer distinct steric and electronic properties compared to its ortho and para counterparts, potentially leading to different interaction profiles and applications.
Eigenschaften
Molekularformel |
C14H15ClN2O |
|---|---|
Molekulargewicht |
262.73 g/mol |
IUPAC-Name |
4-chloro-2-(1-methoxyethyl)-6-(3-methylphenyl)pyrimidine |
InChI |
InChI=1S/C14H15ClN2O/c1-9-5-4-6-11(7-9)12-8-13(15)17-14(16-12)10(2)18-3/h4-8,10H,1-3H3 |
InChI-Schlüssel |
KYNKJYILKQAHOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)C(C)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



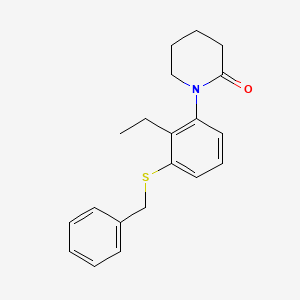
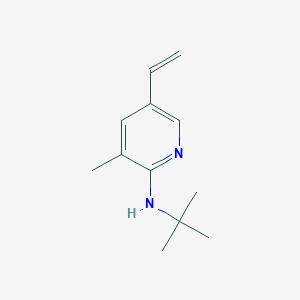
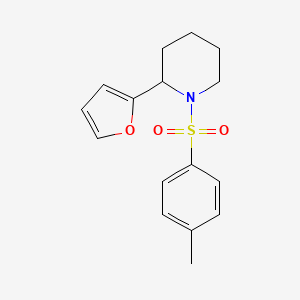
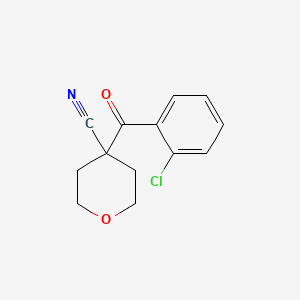
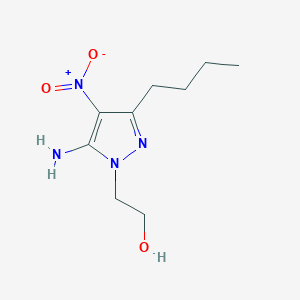
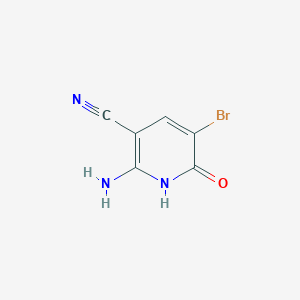
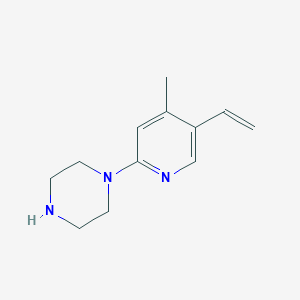

![6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791364.png)

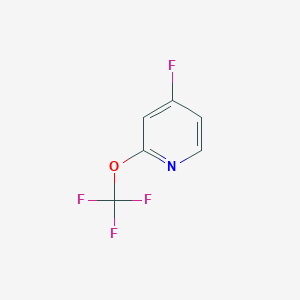
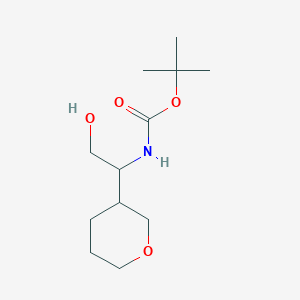
![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11791385.png)
